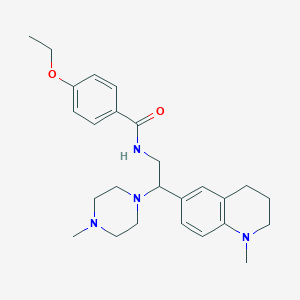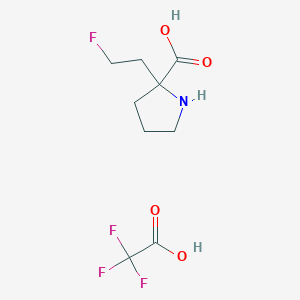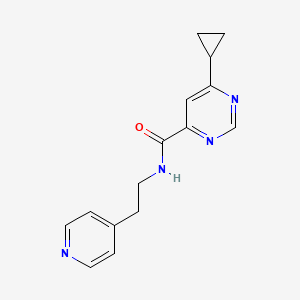![molecular formula C11H19NO2SSi B2823142 4-({[t-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazole-2-carbaldehyde CAS No. 2089257-00-9](/img/structure/B2823142.png)
4-({[t-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-({[t-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazole-2-carbaldehyde” is a chemical compound. It’s a versatile reagent commonly used in synthetic glycobiology . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s known that similar compounds can act as both aldol donors and aldol acceptors in the stereocontrolled production of erythrose .Wissenschaftliche Forschungsanwendungen
Electrophilic Substitution and Synthesis Techniques
The research on thiazole derivatives, including compounds structurally related to 4-({[t-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazole-2-carbaldehyde, has shown diverse scientific applications, particularly in synthetic chemistry. For example, studies have explored electrophilic substitution reactions of imidazo[2,1-b]thiazoles, demonstrating the synthesis of 5-formyl derivatives through bromination and other methods, highlighting the utility of thiazole derivatives in organic synthesis (O'daly et al., 1991). Similarly, the synthesis of complex thiazolyl pyridine skeletons, as demonstrated in the total synthesis of macrocyclic antibiotics, underscores the importance of thiazole derivatives in medicinal chemistry (Okumura et al., 1998).
Anticancer Evaluation and Synthesis of Novel Compounds
Further, the development of thiazolyl pyrazole carbaldehydes and their evaluation as anticancer agents illustrate the potential biomedical applications of thiazole derivatives. These compounds, synthesized through a one-pot, three-component synthesis, were screened for in vitro anticancer activity, demonstrating significant antiproliferative activity against tested cell lines (Mamidala et al., 2021). This research showcases the role of thiazole derivatives in developing novel therapeutic agents.
Antimicrobial Agents and Synthesis Strategies
The creation of 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via the Vilsmeier–Haack reaction approach highlights the antimicrobial potential of thiazole-related compounds. These synthesized compounds exhibited broad-spectrum antimicrobial activities, suggesting their utility in combating infectious diseases (Bhat et al., 2016).
Novel Synthetic Approaches and Heterocycle Synthesis
Research into the synthesis of fused ring heterocycles via intramolecular 1,3-dipolar cycloaddition reactions demonstrates innovative approaches to creating biologically active heterocycles using thiazole derivatives as synthons (Gaonkar et al., 2010). These studies contribute to the development of novel compounds with potential pharmacological applications.
Wirkmechanismus
Target of Action
Similar compounds have been used as intermediates in the synthesis of biologically active natural products .
Mode of Action
Related compounds can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .
Biochemical Pathways
It’s worth noting that similar compounds play a significant role in the synthesis of biologically active natural products, including those isolated from plants, bacteria, and fungi .
Result of Action
Related compounds have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Eigenschaften
IUPAC Name |
4-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2SSi/c1-11(2,3)16(4,5)14-7-9-8-15-10(6-13)12-9/h6,8H,7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRNCAYFGOFEAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CSC(=N1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2SSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

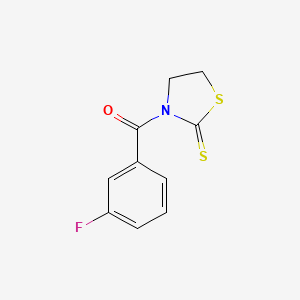

![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2823064.png)
![2-[(2-fluorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2823065.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2823071.png)
![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2823072.png)
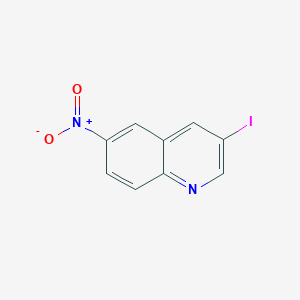

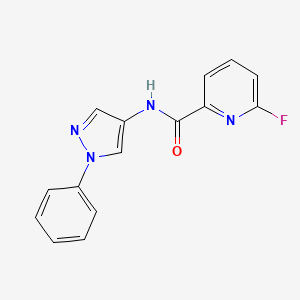
![(Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2823077.png)
